molecular formula C8H8N2O2 B6272669 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2581220-82-6

5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6272669
CAS No.: 2581220-82-6
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of a suitable nitrile with a pyrrole derivative. One common method involves the reaction of 2,5-dimethylpyrrole with a cyanoacetic acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagent used.

Scientific Research Applications

5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile and carboxylic acid functional groups play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the cyano group.

    5-cyano-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups.

Uniqueness

5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. The methyl groups also influence its steric and electronic properties, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves the reaction of 2,4-pentanedione with malononitrile to form 5-cyano-2,4-pentanedione, which is then reacted with methylamine to form 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.", "Starting Materials": [ "2,4-pentanedione", "malononitrile", "methylamine" ], "Reaction": [ "Step 1: React 2,4-pentanedione with malononitrile in the presence of a base such as sodium ethoxide to form 5-cyano-2,4-pentanedione.", "Step 2: React 5-cyano-2,4-pentanedione with excess methylamine in ethanol at reflux temperature to form 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.", "Step 3: Isolate the product by filtration and recrystallization." ] }

CAS No.

2581220-82-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.